2,5-Dimethyl-1-benzothiophene
Overview
Description
2,5-Dimethyl-1-benzothiophene is a heterocyclic aromatic compound that belongs to the benzothiophene family Benzothiophenes are known for their unique structure, which consists of a benzene ring fused to a thiophene ring The presence of two methyl groups at the 2 and 5 positions of the thiophene ring distinguishes this compound from other benzothiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-benzothiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,5-dimethylthiophene with a suitable aryl halide in the presence of a palladium catalyst can yield this compound. Another method involves the use of sulfur and an α-methylene carbonyl compound, followed by cyclization to form the desired benzothiophene derivative .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2,5-Dimethyl-1-benzothiophene has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1-benzothiophene and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. For example, some derivatives may inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact molecular pathways and targets vary depending on the derivative and its intended use .
Comparison with Similar Compounds
2-Methylbenzothiophene: Similar structure but with only one methyl group.
3-Methylbenzothiophene: Methyl group at the 3 position instead of the 2 and 5 positions.
Benzothiophene: The parent compound without any methyl substitutions.
Uniqueness: 2,5-Dimethyl-1-benzothiophene is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability, solubility, and biological activity compared to its non-methylated counterparts .
Properties
IUPAC Name |
2,5-dimethyl-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPNWMZUNBSFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344284 | |
Record name | 2,5-Dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-48-7 | |
Record name | 2,5-Dimethyl-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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